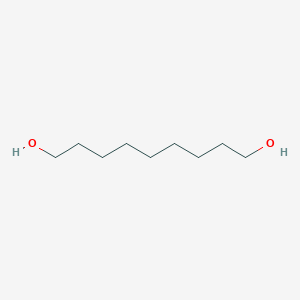

1,9-Nonanediol

描述

准备方法

1,9-Nonanediol can be synthesized through several methods:

Isomerization of Allyl Alcohol: This method involves the isomerization of allyl alcohol to produce this compound.

Reaction of Methyl Oleate: Another method involves reacting methyl oleate with triethylsilyl hydrotrioxide and lithium aluminum hydride.

Hydroformylation of 2,7-Octadiene-1-ol: This method involves subjecting 2,7-Octadiene-1-ol to a hydroformylation reaction using a mixture of carbon monoxide and hydrogen in the presence of a rhodium complex compound.

化学反应分析

1,9-Nonanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form nonane.

Substitution: It can react with organic acids, isocyanates, and anhydrides to form different types of derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic acids and isocyanates . The major products formed from these reactions include aldehydes, carboxylic acids, and various organic derivatives .

科学研究应用

Organic Synthesis

1,9-Nonanediol serves as an essential building block in organic synthesis. Its hydroxyl groups enable it to participate in various chemical reactions such as oxidation and substitution. This versatility allows for the creation of complex organic molecules used in pharmaceuticals and fine chemicals .

Polymer Chemistry

As a monomer, this compound is utilized in the production of polymers. It contributes to the synthesis of polyesters and polyurethanes, which are significant for their mechanical properties and thermal stability. The incorporation of this diol can influence properties such as glass transition temperature and crystallinity .

| Property | Effect of this compound |

|---|---|

| Glass Transition Temperature | Increases flexibility |

| Crystallinity | Affects thermal stability |

| Enzymatic Hydrolysis | Alters susceptibility to degradation |

Pharmaceutical Industry

In pharmaceutical applications, this compound acts as an intermediate in synthesizing aromatic chemicals. Its role as a synthetic linker has been explored in the development of RNA miniduplexes, which are crucial for biological research and therapeutic applications .

Case Study 1: Antimicrobial Applications

Research has demonstrated that derivatives synthesized from this compound exhibit antimicrobial properties. For instance, motualevic acid analogs derived from this compound have shown effectiveness against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) around 3 µg/mL .

Case Study 2: Biodegradable Polymers

The use of this compound in creating biodegradable polymers has gained attention due to its potential environmental benefits. Studies indicate that polymers synthesized from this diol can be combined with bio-based monomers to enhance biodegradability while maintaining desirable mechanical properties .

作用机制

The mechanism of action of 1,9-Nonanediol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can participate in hydrogen bonding, making the compound reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

相似化合物的比较

1,9-Nonanediol can be compared with other similar compounds such as:

Ethylene Glycol: Ethylene glycol has a shorter carbon chain and is more soluble in water compared to this compound.

1,2-Octanediol: 1,2-Octanediol has a similar structure but with a shorter carbon chain, making it less hydrophobic than this compound.

The uniqueness of this compound lies in its longer carbon chain, which provides different physical and chemical properties compared to shorter diols .

生物活性

1,9-Nonanediol is a linear aliphatic diol with notable biological activity and applications in various fields, particularly in biomedical research. This compound has gained attention due to its potential as a building block in polymer chemistry and its biocompatibility in medical applications.

This compound can be synthesized through several methods, including the reduction of nonanoic acid or the hydrogenation of nonanal. The compound is characterized by its two hydroxyl groups located at the first and ninth carbon atoms, contributing to its hydrophilic properties.

Synthesis Overview:

- Starting Materials: Nonanoic acid or nonanal.

- Methods: Reduction using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Purity: Typically obtained in high purity (>99%) through recrystallization from solvents like ethyl acetate .

Biological Activity

This compound exhibits a range of biological activities that are crucial for its application in pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3 µg/mL, indicating strong antimicrobial potential .

Cytotoxicity and Biocompatibility

In biomedical applications, the cytotoxicity of this compound is a critical factor. Studies suggest that it exhibits low cytotoxicity when incorporated into drug delivery systems and tissue engineering scaffolds. Its hydrophobic nature allows for controlled drug release rates while maintaining the stability of therapeutic agents within these matrices. This characteristic makes it a promising candidate for biocompatibility studies.

Polymerization and Hydrogel Formation

This compound can be polymerized to form hydrogels, which are valuable in drug delivery and tissue engineering. The ability to create hydrogels through polymerization enhances the mechanical properties of materials used in medical applications. The formation of these hydrogels can be catalyzed by various agents, leading to improved elasticity and tensile strength.

Case Studies

Several case studies highlight the biological applications of this compound:

- Hydrogel Drug Delivery Systems : A study demonstrated that hydrogels formed from this compound diacrylate showed enhanced drug release profiles compared to traditional systems. The hydrophobic interactions within the hydrogel matrix allowed for sustained release over extended periods.

- Tissue Engineering Scaffolds : Research indicated that scaffolds made from this compound-based polymers exhibited favorable biocompatibility when tested with human fibroblast cells. The scaffolds supported cell adhesion and proliferation, making them suitable for regenerative medicine applications.

- Antimicrobial Applications : In a comparative study of various bioactive compounds derived from microbial sources, this compound derivatives showed significant antimicrobial activity against pathogenic strains, reinforcing its potential use as an antimicrobial agent in clinical settings .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity Level | Hydrogel Forming Ability |

|---|---|---|---|

| This compound | 3 | Low | Yes |

| Hexanediol | 5 | Moderate | No |

| Octanediol | 10 | Moderate | Yes |

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 1,9-nonanediol, and how do reaction conditions influence yield?

this compound is synthesized via hydroformylation of 2,7-octadienol using syngas (CO/H₂), followed by hydrogenation . Key factors affecting yield include catalyst selection (e.g., rhodium or cobalt complexes), pressure (typically 10–30 MPa), and temperature control (80–120°C). Impurities such as mono-ol byproducts can arise if hydrogenation is incomplete, necessitating purification via fractional distillation or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity analysis, leveraging retention time (~6 min) and peak symmetry . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure: expect signals for terminal hydroxyl protons (δ 1.5–1.7 ppm) and methylene groups (δ 1.2–1.4 ppm). Mass spectrometry (MS) with molecular ion peak m/z 160.25 ([M]⁺) further validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves and safety goggles to avoid skin/eye irritation (H315, H319). In case of exposure, rinse affected areas with water for 15 minutes. Store in airtight containers away from oxidizers at ≤25°C. Toxicity data (oral LD₅₀ > 2,000 mg/kg in rats) suggest low acute risk, but prolonged inhalation may cause respiratory irritation (H335) .

Advanced Research Questions

Q. How does this compound interact with surfactant micelles, and what experimental methods quantify this behavior?

In DTAB (dodecyltrimethylammonium bromide) micelles, this compound reduces specific conductivity (Δκ) due to hydroxyl group partitioning into the micellar core. A differential conductivity technique measures Δκ as a function of diol concentration (Cₐ). Data fitting to Δκ = aCₐ² + bCₐ reveals micelle-solute binding constants, with higher DTAB concentrations (e.g., 64.775 mmol/kg) showing stronger interactions .

Q. What role does this compound play in synthesizing insect sex pheromones, and what are key reaction steps?

It serves as a precursor for 9Z,11E-tetradecadien-1-yl acetate (tobacco cutworm pheromone). Synthesis involves:

- Mono-bromination : Selective bromination of one hydroxyl group using PBr₃.

- Wittig reaction : Coupling the brominated intermediate with aldehydes to install double bonds. Yield optimization requires strict anhydrous conditions and low temperatures (−78°C) for stereochemical control .

Q. How can this compound be modified to create fluorinated derivatives, and what applications do these compounds have?

Perfluorination via electrochemical or radical methods produces 1H,1H,9H,9H-perfluoro-1,9-nonanediol (CAS 203303-01-9). This derivative exhibits enhanced hydrophobicity and chemical resistance, making it suitable as a crosslinker in fluoropolymer synthesis or as a surfactant in supercritical CO₂ applications. Characterization requires ¹⁹F NMR (δ −120 to −125 ppm for CF₂ groups) .

Q. What challenges arise when incorporating this compound into biodegradable polyesters, and how are they addressed?

Its long aliphatic chain increases crystallinity, potentially reducing polymer flexibility. Copolymerization with shorter diols (e.g., 1,6-hexanediol) or unsaturated analogs (e.g., 1,18-octadec-9-endiol) improves processability. Reaction with sebacic acid via melt polycondensation (180–220°C, vacuum) yields poly(diol sebacate)s with tunable degradation rates, monitored by gel permeation chromatography (GPC) .

Q. Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Literature reports varying solubility in polar solvents (e.g., 25 g/L in water at 20°C vs. 50 g/L). These differences may stem from impurities (e.g., residual dienes) or measurement techniques (e.g., gravimetric vs. spectroscopic). Validate solubility via UV-Vis calibration curves at λmax 270 nm, ensuring equilibration for ≥24 hours .

Q. What analytical pitfalls occur when quantifying this compound in complex matrices (e.g., biological samples)?

Co-elution with structurally similar diols (e.g., 1,8-octanediol) in GC can skew results. Mitigate this by using a polar capillary column (e.g., DB-WAX) or derivatizing with BSTFA to enhance volatility and separation. Confirm peaks via spiking with authentic standards .

Q. Methodological Resources

属性

IUPAC Name |

nonane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVZNPYWJMLXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063237 | |

| Record name | 1,9-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-56-2 | |

| Record name | 1,9-Nonanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Nonanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-NONANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,9-Nonanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-1,9-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-NONANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4385C65C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。